molecular formula C19H21ClN2O2 B2578346 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide CAS No. 2034518-95-9

3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide

Cat. No.: B2578346
CAS No.: 2034518-95-9
M. Wt: 344.84
InChI Key: POLRLPAHEJMHTO-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a dimethylcarbamoyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-[(dimethylcarbamoyl)methyl]aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide
  • 3-(3-chlorophenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide
  • 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)ethyl]phenyl}propanamide

Uniqueness

3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide is unique due to its specific structural features, such as the position of the chlorophenyl group and the presence of the dimethylcarbamoyl group

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-22(2)19(24)13-15-6-9-17(10-7-15)21-18(23)11-8-14-4-3-5-16(20)12-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLRLPAHEJMHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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